1,3-Dimethyl-2,3,6,7-tetrahydro-1H-purine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H12N4 |
|---|---|
Molecular Weight |
152.20 g/mol |
IUPAC Name |
1,3-dimethyl-6,7-dihydro-2H-purine |
InChI |
InChI=1S/C7H12N4/c1-10-3-6-7(9-4-8-6)11(2)5-10/h4H,3,5H2,1-2H3,(H,8,9) |
InChI Key |
QZFKDYPRXYXZBY-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC2=C(N=CN2)N(C1)C |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 1,3 Dimethyl 2,3,6,7 Tetrahydro 1h Purine
De Novo Synthetic Routes to Tetrahydropurine Scaffolds
The de novo synthesis of purine (B94841) and its derivatives is a cornerstone of heterocyclic chemistry, typically involving the sequential construction of the imidazole (B134444) and pyrimidine (B1678525) rings. While the biosynthesis of purines is a well-understood enzymatic process, chemical syntheses offer the flexibility to introduce a wide array of substituents and structural modifications.
Cyclization Reactions Utilizing Specific Precursors
The construction of the tetrahydropurine core can be envisioned through the cyclization of appropriately substituted pyrimidine or imidazole precursors. A hypothetical yet plausible approach would involve a substituted N,N'-dimethyl-1,2-diaminoethane derivative as a key building block. For instance, the reaction of such a diamine with a reagent providing a one-carbon unit, such as a formic acid equivalent or a phosgene (B1210022) equivalent, could lead to the formation of the 2-oxo-tetrahydropurine ring.
A potential precursor for the pyrimidine portion of the molecule is 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU). While DMPU is commonly utilized as a polar aprotic solvent, its structural similarity to the target's pyrimidine ring suggests its potential as a starting point in a multi-step synthesis.
Multicomponent Reactions in Tetrahydropurine Synthesis
Multicomponent reactions (MCRs) offer an efficient strategy for the synthesis of complex heterocyclic molecules in a single step, minimizing waste and purification efforts. While no specific MCRs for the direct synthesis of 1,3-Dimethyl-2,3,6,7-tetrahydro-1H-purine have been prominently reported, the general principles of MCRs could be applied. A hypothetical MCR could involve the condensation of a 1,2-diamine, an aldehyde, and an isocyanide (a Passerini or Ugi-type reaction), followed by a subsequent cyclization step to form the fused ring system. The feasibility of such a reaction would be highly dependent on the specific reactants and conditions.
Synthesis via Modification of Pre-existing Purine and Xanthine (B1682287) Derivatives
The modification of readily available purine and xanthine derivatives, such as theophylline (B1681296), presents a more common and often more practical approach to obtaining substituted purine analogues.
Direct Reduction Pathways to the Tetrahydro System
The most direct conceptual route to this compound from a corresponding purine would be the reduction of the double bonds in the pyrimidine ring. Catalytic hydrogenation is a powerful tool for such transformations. However, the aromaticity of the purine ring system presents a significant thermodynamic barrier to reduction. The hydrogenation of aromatic systems like benzene (B151609) often requires harsh conditions, such as high pressures and temperatures, along with specific catalysts like nickel. It is conceivable that similar forcing conditions would be necessary to achieve the full reduction of a 1,3-dimethylpurinium salt to its tetrahydro derivative. The choice of catalyst and solvent would be critical to achieving the desired regioselectivity and avoiding over-reduction or side reactions.
Electrochemical reduction offers an alternative, often milder, method for the saturation of heterocyclic rings. The specific conditions, such as the electrode material, solvent, and supporting electrolyte, would need to be carefully optimized to achieve the desired transformation of a suitable 1,3-dimethylpurine precursor.
Derivatization from Theophylline and other Dimethylxanthine Precursors
Theophylline (1,3-dimethylxanthine) is a widely available and extensively studied purine derivative. Its chemical structure provides a robust starting point for the synthesis of various analogues. While many reported syntheses involving theophylline focus on substitution at the C8 position or N7-alkylation, its core structure could theoretically be modified to yield the target tetrahydropurine.
A potential, albeit challenging, pathway would involve the selective reduction of the C4=C5 double bond and the C=O groups of the pyrimidine ring of theophylline. This would likely require a multi-step process involving protection of the imidazole ring followed by carefully chosen reducing agents. For example, a strong reducing agent like lithium aluminum hydride might be capable of reducing the amide functionalities, but controlling the selectivity would be a significant challenge.
A plausible synthetic route could start from 1,3-dimethyl-5,6-diaminouracil, which can be cyclized with urea (B33335) to form 1,3-dimethyluric acid. Subsequent reduction steps would be required to obtain the desired tetrahydropurine.
| Precursor | Reagent/Condition | Product | Reference |
| Theophylline acetic acid | 4-Aminophenylacetylene | Intermediate for 1,2,3-triazole derivatives | |
| Theophylline | Oligo(ethylene glycol)-alkenes | Substituted theophyllines | |
| 1,3-Dimethyl-5,6-diaminouracil | Urea | 1,3-Dimethyluric acid |
Regioselective Alkylation and Arylation Approaches
Regioselective alkylation and arylation are fundamental techniques in purine chemistry, primarily used to introduce functional groups at specific nitrogen atoms. While these methods are not directly applicable to the synthesis of the tetrahydropurine core itself, they are crucial for the preparation of substituted purine precursors that could then be subjected to reduction. For instance, the synthesis of a specific 1,3-dimethylpurinium salt, a potential precursor for reduction, would rely on regioselective N-alkylation. The choice of alkylating agent, base, and solvent plays a critical role in directing the substitution to the desired nitrogen atom.
Advanced Chemical Synthesis Techniques
The construction of the this compound framework can be approached through the synthesis of a suitably substituted 1,3-dimethylpurine precursor, followed by reduction of the purine ring system. A plausible precursor is theophylline (1,3-dimethylxanthine), a readily available starting material. The synthesis of theophylline itself can be accomplished via the Traube method, which involves the condensation of N,N'-dimethylurea with cyanoacetic ether, followed by cyclization, nitrosation, reduction, and formylation chemicalbook.com.
A key transformation to achieve the target tetrahydro-purine is the reduction of the purine core. One documented method for the reduction of a purine ring involves the use of sodium borohydride (B1222165) on a quaternized purine derivative. For instance, the 7,9-dimethylhypoxanthinium cation undergoes reduction at the 8-position with sodium borohydride rsc.org. This suggests that a similar strategy, involving quaternization of a 1,3-dimethylpurine derivative followed by reduction, could be a viable route to the desired tetrahydro-purine. Alternatively, catalytic hydrogenation under harsh conditions, such as elevated pressure and temperature with a nickel catalyst, has been shown to reduce aromatic systems like benzene to cyclohexane, indicating its potential for the complete reduction of the purine ring system youtube.com.
Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, enabling the introduction of a wide array of substituents onto the purine scaffold. These reactions are typically performed on halogenated purine precursors.
The Stille reaction involves the coupling of an organotin compound with an organic halide or triflate, catalyzed by a palladium complex. wikipedia.orgorganic-chemistry.org This reaction is valued for the stability of the organostannane reagents to air and moisture. byu.edu While the toxicity of tin compounds is a drawback, the Stille reaction remains a reliable method for complex syntheses. organic-chemistry.orgbyu.edu The catalytic cycle of the Stille reaction involves oxidative addition, transmetalation, and reductive elimination. wikipedia.org The addition of copper(I) salts can accelerate sluggish reactions. byu.edu
The Suzuki reaction , which couples an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate, is another palladium-catalyzed method widely used for purine functionalization. wikipedia.orglibretexts.org Advantages of the Suzuki reaction include the low toxicity of the boron reagents and the mild reaction conditions, often compatible with aqueous solvents. wikipedia.org The mechanism also proceeds through oxidative addition, transmetalation, and reductive elimination, with the base playing a crucial role in the activation of the organoboron species. libretexts.orgrsc.org
For the synthesis of derivatives of this compound, one could envision the preparation of a halogenated 1,3-dimethylpurine precursor, such as 6-chloro-1,3-dimethylpurine, followed by a Stille or Suzuki coupling to introduce a desired substituent. The resulting functionalized purine could then be subjected to reduction to yield the final tetrahydro-purine derivative.
Table 1: Examples of Metal-Catalyzed Cross-Coupling Reactions on Purine Scaffolds
| Coupling Reaction | Precursor | Coupling Partner | Catalyst/Reagents | Product | Yield | Reference |
| Suzuki | 9-Benzyl-6-chloropurine | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O | 9-Benzyl-6-phenylpurine | 95% | nih.gov |
| Suzuki | 9-Benzyl-8-bromoadenine | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, Toluene | 9-Benzyl-8-phenyladenine | 85% | nih.gov |
| Stille | Aryl Halide | Organostannane | Pd(PPh₃)₄ | Coupled Product | High | wikipedia.orglibretexts.org |
Note: The examples in the table illustrate the application of these coupling reactions on purine systems, which are analogous to the potential reactions on a 1,3-dimethylpurine scaffold.
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the modification of purines, particularly at the 6-position. This reaction involves the displacement of a halide (typically chloride) from an electron-deficient aromatic ring by a nucleophile. youtube.com The presence of the electron-withdrawing nitrogen atoms in the purine ring system facilitates this reaction.
The synthesis of 6-chloro-1,3-dimethylpurine can be achieved from 1,3-dimethylxanthine (theophylline). This halogenated precursor can then react with a variety of nucleophiles, including amines, alcohols, and thiols, to introduce diverse functional groups at the C6 position. The reactivity of the leaving group in SNAr reactions on purines often follows the order F > Cl > Br > I, which is opposite to the trend seen in SN1 and SN2 reactions. byu.eduyoutube.com This is because the rate-determining step is typically the initial nucleophilic attack, not the cleavage of the carbon-halogen bond. youtube.com
Table 2: Examples of SNAr Reactions on Halogenated Purines
| Halogenated Purine | Nucleophile | Conditions | Product | Yield | Reference |
| 6-Chloropurine 2'-deoxynucleoside | NaI | DMF, 100 °C | 6-Iodopurine 2'-deoxynucleoside | 95% | byu.edu |
| 6-Fluoropurine nucleoside | Aniline | TFA, CH₃CN, rt | 6-(Phenylamino)purine nucleoside | 98% | byu.edu |
| 4-Alkoxy-6-chloro-5-nitropyrimidine | Primary Amine | Room Temperature | 4,6-Dialkylamino-5-nitropyrimidine | Good | chemrxiv.org |
Note: These examples demonstrate the utility of SNAr reactions for the functionalization of purine and pyrimidine precursors, which is a key strategy for accessing derivatives of the target molecule.
The Mitsunobu reaction provides a powerful and versatile method for the alkylation of nucleophiles, including the nitrogen atoms of the purine ring system. organic-chemistry.org This reaction allows for the conversion of a primary or secondary alcohol to an ester, ether, or N-substituted product under mild conditions, using a phosphine (B1218219) (typically triphenylphosphine) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). organic-chemistry.orgnih.gov
A key feature of the Mitsunobu reaction is that it proceeds with inversion of stereochemistry at the alcohol carbon. organic-chemistry.org For the synthesis of N-substituted derivatives of 1,3-dimethylpurines, the Mitsunobu reaction can be employed to alkylate the N7 or N9 positions. For example, reacting theophylline (which has an acidic N-H proton at the 7-position) with an alcohol in the presence of PPh₃ and DEAD would lead to the corresponding N7-alkylated derivative. This strategy is particularly useful for introducing a wide range of functionalized alkyl groups.
Table 3: General Scheme for Mitsunobu Alkylation of Theophylline
| Reactant 1 | Reactant 2 (Alcohol) | Reagents | Product | Reference |
| Theophylline | R-OH | PPh₃, DEAD/DIAD | N7-R-Theophylline | organic-chemistry.orgnih.gov |
Note: This table represents a general, plausible application of the Mitsunobu reaction for the N-alkylation of theophylline, a key precursor.
Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a highly efficient and bioorthogonal method for the modification of complex molecules, including purine derivatives. wikipedia.orgmedchem101.com This reaction involves the [3+2] cycloaddition between an azide (B81097) and a terminal alkyne to form a stable 1,4-disubstituted-1,2,3-triazole ring. nih.gov The reaction is known for its high yields, mild reaction conditions (often in aqueous media), and simple workup procedures.
For the modification of a 1,3-dimethylpurine scaffold, a precursor bearing either an azide or an alkyne functionality is required. For instance, an alkyne group can be introduced at the N7 position of theophylline. This alkynyl-theophylline derivative can then be reacted with a variety of azide-containing molecules via CuAAC to generate a library of triazole-linked theophylline conjugates. nih.gov This approach is highly modular and allows for the rapid generation of diverse structures.
Table 4: Example of Click Chemistry in Purine Modification
| Alkyne Precursor | Azide Partner | Catalyst/Reagents | Product Type | Reference |
| Theophylline acetic acid coupled with 4-aminophenylacetylene | Various azido (B1232118) compounds | Copper catalyst | Theophylline-1,2,3-triazole derivatives | nih.gov |
| Azide-containing fragments | Alkyne-containing building blocks | Copper catalyst | 1,4-Disubstituted-1,2,3-triazoles |
The successful synthesis of this compound and its derivatives relies on the careful selection of reagents and reaction conditions for each synthetic step. The following table summarizes some of the key reagents and conditions discussed in the context of the advanced synthetic methodologies.
Table 5: Summary of Specific Reagents and Reaction Conditions
| Reaction Type | Key Reagents | Typical Solvents | Temperature | Notes | Reference |
| Reduction of Purinium Salt | Sodium borohydride (NaBH₄) | Aqueous or alcoholic | Varies | For reduction of quaternized purines. | rsc.org |
| Catalytic Hydrogenation | H₂, Ni catalyst | - | Elevated | Harsh conditions for aromatic ring reduction. | youtube.com |
| Stille Coupling | Organostannane, Pd catalyst (e.g., Pd(PPh₃)₄), optional Cu(I) salt | Toluene, THF, DMF | Varies | Tolerant to many functional groups. | wikipedia.orgbyu.edu |
| Suzuki Coupling | Organoboronic acid/ester, Pd catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃), Base (e.g., K₂CO₃, K₃PO₄) | Toluene, THF, Dioxane, Water | Room temp. to elevated | Generally low toxicity of reagents. | wikipedia.orglibretexts.org |
| SNAr | Halogenated purine, Nucleophile (amines, alcohols, thiols) | DMF, CH₃CN | Room temp. to elevated | Reactivity: F > Cl > Br > I. | byu.eduyoutube.com |
| Mitsunobu Reaction | Alcohol, PPh₃, DEAD or DIAD | THF, Dioxane | 0 °C to room temp. | Proceeds with inversion of configuration. | organic-chemistry.orgnih.gov |
| Click Chemistry (CuAAC) | Terminal alkyne, Azide, Cu(I) catalyst (e.g., CuSO₄/sodium ascorbate) | Water, t-BuOH/H₂O, DMF | Room temp. | Highly efficient and bioorthogonal. | wikipedia.orgnih.gov |
Chemical Reactivity and Transformation Pathways of 1,3 Dimethyl 2,3,6,7 Tetrahydro 1h Purine
Oxidation Reactions of the Tetrahydro Purine (B94841) Ring
Direct experimental data on the oxidation of 1,3-Dimethyl-2,3,6,7-tetrahydro-1H-purine is not available in the current body of scientific literature. However, based on the chemistry of similar partially saturated nitrogen-containing heterocycles, it is anticipated that this compound would be susceptible to oxidation. The tetrahydro-pyrimidine portion of the molecule, with its multiple N-H and C-H bonds, presents several potential sites for oxidative transformation.
Oxidizing agents could potentially lead to a variety of products, including the corresponding dihydropurine or the fully aromatic purine system. The outcome of such reactions would be highly dependent on the nature of the oxidant and the reaction conditions employed. For instance, mild oxidizing agents might selectively dehydrogenate the C6-C7 bond, while stronger oxidants could lead to the formation of carbonyl groups at the C2 and C6 positions, ultimately yielding a derivative of xanthine (B1682287).
Further Reduction Chemistry and Hydrogenation Studies
The existing 2,3,6,7-tetrahydro-1H-purine core of the title compound is already in a partially reduced state compared to the aromatic purine. Further reduction would likely target the imidazole (B134444) ring, which retains a C4=C5 double bond. Catalytic hydrogenation, employing catalysts such as palladium, platinum, or nickel, could potentially saturate this bond to yield the corresponding 1,3-Dimethyl-2,3,4,5,6,7-hexahydro-1H-purine.
The conditions for such a reduction, including temperature, pressure, and catalyst choice, would be critical in achieving the desired transformation without causing ring-opening or other side reactions. Studies on related heterocyclic systems suggest that the choice of catalyst and solvent can significantly influence the stereochemical outcome of the hydrogenation.
Electrophilic Substitution Reactions on the Purine Core
The electron-rich nature of the purine ring system generally makes it amenable to electrophilic substitution. In this compound, the imidazole ring is the more electron-rich and aromatic part of the molecule. Therefore, electrophilic attack is most likely to occur at the C8 position, which is analogous to the C5 position of imidazole.
Nucleophilic Addition and Substitution Reactions at Ring Positions
The tetrahydropyrimidine (B8763341) ring of this compound contains several sites that could be susceptible to nucleophilic attack. The C2 and C6 positions, being bonded to two nitrogen atoms, are potential electrophilic centers. Nucleophilic addition to the C=N double bonds within the imidazole ring is also a possibility, although less likely than reactions on the more saturated ring.
Direct nucleophilic substitution of hydrogen is generally difficult on such systems unless an activating group is present. However, if a suitable leaving group were introduced at one of the ring positions, nucleophilic substitution would become a viable transformation pathway.
Reactions Involving N-H and C-H Acidities
The this compound molecule possesses an N-H proton at the N7 or N9 position of the imidazole ring, depending on the predominant tautomer. This proton is expected to be weakly acidic and can be removed by a strong base. The resulting anion could then be used in various synthetic applications, such as alkylation or acylation reactions.
The acidity of the C-H bonds in the tetrahydropyrimidine ring is expected to be low. However, the C8-H bond in the imidazole ring is known to be the most acidic C-H bond in the purine system and can be deprotonated using strong bases like organolithium reagents. This would allow for the introduction of various substituents at the C8 position.
Functional Group Interconversions on the Substituents
This section is not directly applicable as the core of the discussion is the unsubstituted (other than the N-methyl groups) this compound ring system. Should substituents be introduced onto this core, a wide range of standard functional group interconversions could be envisaged, depending on the nature of the substituent.
Derivatization and Analog Development of 1,3 Dimethyl 2,3,6,7 Tetrahydro 1h Purine
Synthesis of Structural Analogs and Homologs
The synthesis of structural analogs and homologs of 1,3-Dimethyl-2,3,6,7-tetrahydro-1H-purine would likely commence with the strategic modification of the core pyrimidine (B1678525) or imidazole (B134444) precursors. Analogs could be envisioned through several key modifications:
Variation of N-Alkyl Groups: The methyl groups at the N1 and N3 positions are prime candidates for substitution. Introducing larger alkyl chains, cyclic moieties, or functionalized alkyl groups could significantly alter the molecule's lipophilicity and steric profile.
Homologation of the Core Structure: Expansion of the pyrimidine or imidazole ring would lead to novel bicyclic systems with altered geometries and potential for new biological activities.
Substitution at the Carbon Skeleton: The introduction of substituents at the available carbon positions of the tetrahydropyrimidine (B8763341) or imidazole rings prior to cyclization would be a key strategy for generating a library of diverse analogs.
A hypothetical synthetic approach could involve the condensation of a 1,3-dimethyl-4,5-diaminopyrimidine derivative with a suitable two-carbon electrophile, followed by reduction of the resulting purine (B94841). The choice of reactants would be crucial in dictating the final substitution pattern.
Regioselective Functionalization at C2, C6, C8, N7, and N9 Positions
The reactivity of the this compound core is expected to differ significantly from its aromatic counterparts. The saturated nature of the pyrimidine ring would render the C2 and C6 positions less susceptible to the electrophilic and nucleophilic aromatic substitution reactions commonly employed for purines.
Functionalization would likely rely on modern synthetic methods:
C-H Activation: Direct C-H functionalization at the C8 position of the imidazole ring, and potentially at the C2 and C6 positions under specific catalytic conditions, could provide a direct route to substituted analogs.
N-Alkylation/Arylation: The N7 and N9 positions of the imidazole moiety represent nucleophilic sites amenable to alkylation, arylation, or acylation, allowing for the introduction of a wide range of substituents. Regioselectivity between N7 and N9 would be a critical challenge, often influenced by the nature of the electrophile and reaction conditions.
Functionalization via Precursors: A more controlled approach would involve carrying functional groups through the synthesis from the initial pyrimidine and imidazole precursors.
Research on related aromatic purines has demonstrated the feasibility of regioselective functionalization using techniques like directed ortho-metalation and transition-metal-catalyzed cross-coupling reactions. researchgate.netrsc.org Adapting these methods to the tetrahydropurine system would be a key area for future investigation.
Introduction of Heterocyclic and Aromatic Substituents
The introduction of heterocyclic and aromatic substituents is a cornerstone of modern drug design, often leading to enhanced target binding and improved pharmacokinetic properties. For the this compound scaffold, this could be achieved through several established synthetic strategies:
Cross-Coupling Reactions: Suzuki, Stille, Heck, and Sonogashira cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. These reactions would typically require the prior installation of a halide or triflate at a specific position on the purine core.
Nucleophilic Aromatic Substitution (SNAr): If an activated leaving group is present on an attached aromatic ring, nucleophilic substitution by the purine nitrogen atoms (N7 or N9) could be a viable strategy.
Condensation Reactions: The formation of heterocyclic rings fused to the purine core could be envisioned through condensation reactions involving functional groups on the purine scaffold and a suitable reaction partner.
The choice of the substituent would be guided by the therapeutic target and the desired physicochemical properties of the final compound.
Design Principles for Modulating Molecular Interactions
The design of derivatives of this compound would be guided by fundamental principles of medicinal chemistry aimed at optimizing interactions with a biological target. Key considerations would include:
Hydrogen Bonding: The nitrogen and any potential oxygen or sulfur atoms in the core and its substituents can act as hydrogen bond donors or acceptors, crucial for specific binding to proteins.
Van der Waals and Hydrophobic Interactions: The introduction of alkyl and aromatic groups can enhance binding through hydrophobic interactions within the target's binding pocket.
Electrostatic Interactions: The electron distribution within the molecule can be modulated by introducing electron-donating or electron-withdrawing groups, influencing electrostatic complementarity with the target.
Conformational Rigidity: The introduction of cyclic or unsaturated substituents can restrict the conformational flexibility of the molecule, potentially leading to a more favorable binding entropy.
Computational modeling and molecular docking studies would be invaluable tools in the rational design of analogs with improved binding affinity and selectivity.
Exploration of Stereoisomeric Forms and their Synthesis
The synthesis of specific stereoisomers would require the use of asymmetric synthesis methodologies:
Chiral Pool Synthesis: Starting from enantiomerically pure precursors.
Asymmetric Catalysis: Employing chiral catalysts to control the stereochemical outcome of key bond-forming reactions.
Chiral Resolution: Separating a racemic mixture of stereoisomers using techniques such as chiral chromatography or diastereomeric salt formation.
The biological activity of different stereoisomers can vary significantly. Therefore, the ability to synthesize and evaluate stereochemically pure compounds would be essential for any drug discovery program based on this scaffold.
Computational and Theoretical Chemical Studies
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations, such as Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and energetics of molecules. researchgate.netcuny.edu For purine (B94841) derivatives, these calculations can elucidate properties like molecular orbital energies (HOMO and LUMO), electron density distribution, and thermodynamic stability.
Conformational Analysis and Tautomerism of the Tetrahydro Purine Scaffold
The tetrahydropurine scaffold possesses conformational flexibility due to the non-aromatic nature of the saturated ring. Conformational analysis, often performed using computational methods, is essential to identify the most stable three-dimensional arrangements of the molecule. These studies can reveal the preferred puckering of the tetrahydroimidazole and tetrahydropyrimidine (B8763341) rings and the orientation of the methyl substituents.
Tautomerism is a key consideration for many purine derivatives. While the specified structure is 1,3-Dimethyl-2,3,6,7-tetrahydro-1H-purine, computational studies could explore the relative energies of other potential tautomers, providing a comprehensive understanding of its isomeric landscape under different conditions.
Molecular Modeling and Simulation of Compound Interactions with Macromolecules
Molecular modeling techniques, including molecular docking and molecular dynamics simulations, are instrumental in predicting how a molecule like this compound might interact with biological macromolecules such as proteins and nucleic acids.
In studies of related purine derivatives, such as those designed as kinase inhibitors, molecular docking is used to predict the binding mode and affinity of the compounds within the active site of a target protein. nih.gov These simulations can identify key interactions, like hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. nih.gov Similar in silico approaches could be applied to this compound to hypothesize its potential biological targets and mechanism of action at a molecular level.
Prediction of Reaction Mechanisms and Transition States
Computational chemistry plays a vital role in elucidating reaction mechanisms by mapping the potential energy surface of a chemical transformation. Methods like DFT can be used to locate and characterize the geometries and energies of reactants, products, intermediates, and, crucially, transition states. researchgate.net
For a molecule like this compound, computational studies could predict the most likely sites for electrophilic or nucleophilic attack, as well as the energy barriers for various potential reactions, such as oxidation, reduction, or substitution. Theoretical investigations on related purine alkaloids have successfully used DFT to model transition states and calculate reaction rates, providing detailed mechanistic insights. researchgate.net
Structure-Based Computational Design of Novel Derivatives
The principles of structure-based drug design can be computationally applied to the this compound scaffold to design novel derivatives with desired properties. By understanding the structure-activity relationship (SAR) through computational modeling, modifications to the parent molecule can be proposed to enhance its interaction with a specific biological target.
For example, computational studies on 7,8-disubstituted-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione derivatives have utilized structure- and ligand-based design approaches to develop potent anticancer agents. nih.gov This involves creating a library of virtual compounds and using computational screening to prioritize candidates for synthesis and experimental testing. nih.gov A similar workflow could be employed to explore the chemical space around the this compound core for various applications.
Analytical Characterization Techniques for Research Applications
Advanced Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are paramount for piecing together the molecular structure of a compound by probing the interactions of its atoms and bonds with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution.
¹H NMR: This technique provides information about the number of different types of protons, their electronic environment, and their proximity to other protons. For 1,3-Dimethyl-2,3,6,7-tetrahydro-1H-purine, one would expect to observe distinct signals for the two methyl groups (N1-CH₃ and N3-CH₃). The chemical shifts of these groups would be indicative of their position on the purine (B94841) ring. Additionally, signals corresponding to the protons on the tetrahydro portion of the purine ring system (at positions 2, 6, and 7) and any N-H protons would be present, with their multiplicity (singlet, doublet, triplet, etc.) revealing adjacent proton-proton couplings.
¹³C NMR: This method detects the carbon framework of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts would differentiate the sp²-hybridized carbons of the imidazole (B134444) and pyrimidine (B1678525) rings from the sp³-hybridized carbons in the tetrahydro portion and the methyl groups.
2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to establish connectivity. COSY would reveal which protons are coupled to each other, helping to trace the proton network through the tetrahydro rings. HSQC would correlate each proton signal to its directly attached carbon atom, confirming the assignment of both ¹H and ¹³C spectra.
While specific data for the target compound is scarce, the table below illustrates typical chemical shifts for related purine structures.
| Proton/Carbon | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) |
| N-CH₃ | 3.2 - 3.6 | 28 - 35 |
| C-H (aromatic) | 7.5 - 8.5 | 140 - 155 |
| C-H (aliphatic) | 2.5 - 4.5 | 40 - 60 |
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry (MS) is a destructive technique that measures the mass-to-charge ratio (m/z) of ionized molecules. High-resolution mass spectrometry (HRMS) can determine the molecular weight with high precision, allowing for the deduction of the exact molecular formula. For this compound (C₇H₁₂N₄), the expected exact mass would be calculated and compared to the experimental value.
Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. The molecule would likely undergo characteristic cleavages, such as the loss of methyl groups or fragmentation of the tetrahydro ring, which would help to confirm the proposed structure.
| Ion Type | Description | Potential m/z |
| [M+H]⁺ | Molecular ion plus a proton | ~165.11 |
| [M-CH₃]⁺ | Loss of a methyl group | ~150.09 |
| Further Fragments | Cleavage of the ring systems | Various |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules, providing information about the functional groups present.
IR Spectroscopy: For this compound, IR spectroscopy would be expected to show characteristic absorption bands for C-H stretching (both aromatic and aliphatic), C=N and C=C stretching from the purine core, and N-H stretching if a proton is present on one of the ring nitrogens.
Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and would be useful for observing the C-C and C=C bonds within the purine ring structure.
| Functional Group | Typical IR Absorption (cm⁻¹) |
| N-H Stretch | 3200 - 3500 |
| C-H Stretch (sp²) | 3000 - 3100 |
| C-H Stretch (sp³) | 2850 - 3000 |
| C=N Stretch | 1600 - 1690 |
| C=C Stretch | 1450 - 1600 |
Chromatographic Methods for Separation and Purification
Chromatographic techniques are essential for separating the target compound from reaction mixtures, byproducts, and starting materials, as well as for assessing its purity.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the purification and analysis of purine derivatives. A reversed-phase HPLC method, likely using a C18 column, would be developed. The mobile phase would typically consist of a mixture of water (often with a modifier like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The retention time of the compound is a characteristic property under specific chromatographic conditions and can be used for identification and quantification. The purity of the collected fractions would be assessed by the symmetry of the chromatographic peak. Studies on other purine derivatives have shown that HPLC is a sensitive and specific method for their analysis. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. For a compound like this compound, its volatility and thermal stability would determine the feasibility of GC-MS analysis. Derivatization may be necessary to increase volatility. nih.gov In this technique, the sample is vaporized and separated based on its boiling point and interactions with the stationary phase of the GC column. As the separated components elute from the column, they are introduced into the mass spectrometer, which provides a mass spectrum for each component, allowing for positive identification. The retention time from the GC and the mass spectrum from the MS together provide a high degree of confidence in the identification of the analyte.
| Technique | Stationary Phase Example | Mobile Phase/Carrier Gas Example | Detection Method |
| HPLC | C18 Silica | Acetonitrile/Water Gradient | UV-Vis Detector |
| GC-MS | Phenyl-polysiloxane | Helium | Mass Spectrometer |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is an indispensable technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides definitive information on bond lengths, bond angles, and conformational details, which are crucial for understanding a molecule's physical and chemical properties.
Single-Crystal X-ray Diffraction of the Compound and its Derivatives
Single-crystal X-ray diffraction (SC-XRD) stands as the gold standard for elucidating the molecular structure of a compound. The process involves growing a high-quality single crystal of the substance, which is then irradiated with a focused beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate a detailed electron density map, from which the atomic positions can be determined with high precision.
Hypothetical Crystallographic Data for this compound:
| Parameter | Hypothetical Value |
| Chemical Formula | C7H12N4 |
| Formula Weight | 152.20 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a, b, c (Å) | 8.5, 12.1, 7.3 |
| α, β, γ (°) | 90, 105.2, 90 |
| Volume (ų) | 725.4 |
| Z (molecules per cell) | 4 |
| Calculated Density (g/cm³) | 1.395 |
| R-factor | < 0.05 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Powder X-ray Diffraction for Polymorphism and Cocrystal Analysis
Powder X-ray diffraction (PXRD) is a versatile technique used to analyze polycrystalline materials. Instead of a single crystal, a fine powder of the sample is used, which contains a vast number of tiny crystallites in random orientations. The resulting diffraction pattern is a fingerprint of the crystalline phases present in the sample.
PXRD is particularly valuable for studying polymorphism—the ability of a compound to exist in multiple crystalline forms. Different polymorphs can exhibit distinct physical properties, including solubility and stability. PXRD can also be employed to identify the formation of cocrystals, which are crystalline structures composed of two or more different molecules in the same crystal lattice.
Hyphenated Techniques for Complex Mixture Analysis (e.g., LC-MS/MS)
Hyphenated techniques combine the separation power of chromatography with the detection capabilities of mass spectrometry. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical tool for the detection and quantification of specific compounds within complex biological or environmental matrices.
In a typical LC-MS/MS workflow, the sample is first injected into a liquid chromatograph. The components of the mixture are separated based on their physicochemical properties as they pass through a column. The separated components then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio. In tandem mass spectrometry (MS/MS), specific ions are selected and fragmented to produce a characteristic fragmentation pattern, which provides a high degree of certainty in compound identification.
For the analysis of this compound in a research setting, such as in metabolic studies, LC-MS/MS would be the method of choice. It would allow for the sensitive and selective measurement of the compound and its potential metabolites in samples like plasma or urine.
Hypothetical LC-MS/MS Parameters for this compound:
| Parameter | Hypothetical Setting |
| Chromatographic Column | C18 reverse-phase |
| Mobile Phase | Gradient of water with 0.1% formic acid and acetonitrile |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (m/z) | 153.1 (M+H)⁺ |
| Product Ions (m/z) | 96.1, 68.1 |
| Collision Energy | Optimized for characteristic fragmentation |
Note: The data in this table is hypothetical and for illustrative purposes only.
Biochemical and Molecular Interaction Studies Non Clinical and Mechanistic Focus
In Vitro Enzymatic Interaction and Inhibition Mechanism Studies (e.g., phosphodiesterases)
Theophylline (B1681296) is a well-established non-selective inhibitor of phosphodiesterase (PDE) enzymes. nih.govmedchemexpress.commedchemexpress.com These enzymes are responsible for the hydrolysis of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), important second messengers in various cellular signaling pathways. nih.gov By inhibiting PDEs, theophylline increases intracellular concentrations of cAMP and cGMP, leading to a cascade of downstream effects, including smooth muscle relaxation. litfl.com
The bronchodilator effect of theophylline is primarily attributed to the inhibition of PDE3. nih.gov Studies on human pregnant myometrium have shown a direct correlation between the PDE-inhibiting and smooth muscle relaxing effects of theophylline. nih.gov In these studies, theophylline was identified as a less potent PDE inhibitor compared to other compounds like papaverine (B1678415) and moxaverine, with a 50% PDE-inhibiting concentration (IC50) of 665 µM. nih.gov The anti-inflammatory effects of theophylline are thought to be mediated in part through the inhibition of PDE type IV isoenzymes, which are present in various inflammatory cells. nih.goversnet.org
Table 1: In Vitro Phosphodiesterase Inhibition Data for Theophylline
| Target Enzyme | Test System | IC50 (µM) | Reference |
| Phosphodiesterase (Total) | Human pregnant myometrium | 665 | nih.gov |
Receptor Ligand Binding Profiles and Affinity Determinations (e.g., adenosine receptors, TRPA1 channels)
Theophylline acts as a non-selective antagonist at adenosine receptors, which is another key mechanism of its action. nih.gov It competitively inhibits A1, A2A, and A2B receptors. nih.govdrugbank.com This antagonism can block adenosine-mediated effects such as bronchoconstriction. drugbank.com The affinity of theophylline for various adenosine receptor subtypes has been quantified in several studies.
While theophylline is used in respiratory diseases where Transient Receptor Potential Ankyrin 1 (TRPA1) channels are implicated, direct binding affinity data for theophylline on TRPA1 channels was not found in the reviewed literature. nih.govfrontiersin.org
Table 2: Adenosine Receptor Binding Affinities of Theophylline
| Receptor Subtype | Species | Assay Type | Ki (nM) | Reference |
| Adenosine A1 Receptor | Bovine | [3H]CHA displacement in brain membranes | 13,000 | guidetopharmacology.org |
| Adenosine A2A Receptor | Human | - | - | drugbank.com |
| Adenosine A2B Receptor | Human | - | - | drugbank.com |
| Adenosine A3 Receptor | Rat | Binding affinity | 85,000 | guidetopharmacology.org |
Chronic exposure to theophylline has been shown to increase the density of A1 adenosine receptors in cultured cardiocytes. nih.gov
Interactions with Nucleic Acids and Proteins
Theophylline has been demonstrated to interact with nucleic acids, particularly RNA. nih.govtandfonline.com Studies using UV absorption differential spectroscopy and Fourier Transform Infrared (FTIR) spectroscopy have shown that theophylline exhibits a higher binding affinity for yeast RNA compared to other methylxanthines like theobromine (B1682246) and caffeine (B1668208). nih.govtandfonline.com The binding involves hydrogen bonding between the C=O and NH groups of theophylline and the RNA molecule. nih.govtandfonline.com It is suggested that theophylline can interact with the base-triples of RNA molecules. tandfonline.com
In terms of protein interactions, theophylline binds to serum proteins, primarily albumin. nih.govnih.gov The extent of protein binding is influenced by factors such as pH and temperature. nih.gov At a physiological pH of 7.4, theophylline binding to serum proteins is approximately 37.6% +/- 4.5%. nih.gov In human plasma, the binding of theophylline to albumin has been characterized by two sets of binding sites with different association constants (K1 = 2.6 x 10(3) l/mol and K2 = 7 x 10(2) l/mol). nih.gov
Table 3: Protein Binding Parameters of Theophylline
| Protein | Species | Method | Binding (%) | Association Constants (l/mol) | Reference |
| Serum Proteins | Human | Equilibrium Dialysis | 37.6 ± 4.5 | - | nih.gov |
| Human Serum Albumin | Human | Equilibrium Dialysis | - | K1 = 2.6 x 10(3), K2 = 7 x 10(2) | nih.gov |
| Plasma Proteins | Human | Equilibrium Dialysis | 53-65 | K1 = 2.7 x 10(3), K2 = 8.6 x 10(2) | nih.govccjm.org |
Investigations of Modulatory Effects on Defined Cellular Signaling Pathways (Mechanistic Pathways)
Theophylline influences several key cellular signaling pathways, contributing to its therapeutic effects.
cAMP-Dependent Pathways: As a PDE inhibitor, theophylline increases intracellular cAMP levels, which in turn activates protein kinase A (PKA). nih.gov This pathway is central to its bronchodilator effects. nih.gov Increased cAMP can also induce apoptosis in certain cell types, such as progenitor cells in asthmatics, and is associated with the downregulation of the anti-apoptotic protein Bcl-2. medchemexpress.commedchemexpress.comnih.gov
NF-κB Signaling: Theophylline has been shown to inhibit the activation of the pro-inflammatory transcription factor NF-κB. medchemexpress.commedchemexpress.com This is achieved by preventing the degradation of its inhibitor, IκBα, thereby blocking the translocation of NF-κB into the nucleus. medchemexpress.commedchemexpress.com This mechanism contributes to the anti-inflammatory properties of theophylline.
Histone Deacetylase (HDAC) Activation: At therapeutic concentrations, theophylline can enhance the activity of histone deacetylase 2 (HDAC2). drugbank.compnas.org HDACs are enzymes that remove acetyl groups from histones, leading to a more condensed chromatin structure and reduced transcription of inflammatory genes. pnas.org This action of theophylline is independent of PDE inhibition and adenosine receptor antagonism. pnas.org
STAT3 and Apoptotic Signaling: Recent studies on theophylline derivatives have shown the potential to inhibit STAT3 and NF-κB signaling pathways in breast cancer cells, leading to induced apoptosis. nih.gov
Structural Biology of Compound-Biomolecule Complexes
The three-dimensional structure of theophylline in complex with biomolecules has been elucidated through X-ray crystallography and other techniques.
Theophylline-RNA Aptamer Complex: The crystal structure of a theophylline aptamer in complex with theophylline has been solved at a resolution of 1.42 Å. rcsb.org These studies reveal a well-defined binding pocket in the RNA structure that allows for high-affinity and selective binding of theophylline. pnas.org The binding mechanism appears to follow a "conformational selection" model, where the ligand binds to a pre-existing conformation of the flexible RNA aptamer. nih.govacs.org
Theophylline Crystal Structures and Complexes: The crystal structure of theophylline itself has been studied in its anhydrous polymorphic forms and as a monohydrate. worktribe.comnih.gov These studies highlight the role of hydrogen bonding and π-π stacking interactions in the crystal packing. worktribe.com Additionally, the crystal structure of a copper(II) complex with theophylline, [Cu(theop)2(H2O)3]·2H2O, has been determined, showing the theophylline ligand coordinating to the metal center through the N7 atom of the imidazole (B134444) ring. mdpi.com
Table 4: Structural Data for Theophylline and its Complexes
| Complex | Method | Resolution (Å) | PDB ID | Reference |
| Theophylline aptamer in complex with theophylline | X-ray Diffraction | 1.42 | 8D28 | rcsb.org |
| Theophylline aptamer in complex with TAL3 | X-ray Diffraction | - | 8D2A | pdbj.org |
| [Cu(theop)2(H2O)3]·2H2O | X-ray Diffraction | - | - | mdpi.com |
Biosynthetic and Metabolic Pathways in Natural Systems
Natural Occurrence and Distribution of Related Purine (B94841) Alkaloids
Purine alkaloids are a class of secondary metabolites derived from purine nucleotides. researchgate.net These compounds, particularly methylxanthines, are found in a limited number of plant species. researchgate.net The most well-known purine alkaloids include caffeine (B1668208), theobromine (B1682246), and theophylline (B1681296), which are prominently found in plants like tea (Camellia sinensis), coffee (Coffea species), and cocoa (Theobroma cacao). nih.govmaxapress.com
The distribution of these alkaloids varies significantly between species and even within different parts of the same plant. For instance, caffeine is the major purine alkaloid in tea (C. sinensis) and coffee (Coffea arabica), while theobromine is the dominant alkaloid in cocoa (Theobroma cacao) and Camellia irrawadiensis. researchgate.netnih.govoup.com Other related compounds, such as theacrine (1,3,7,9-tetramethyluric acid), have been identified in specific tea varieties like Kucha (Camellia assamica var. kucha). maxapress.com These alkaloids are believed to play roles in chemical defense against herbivores and pathogens. nih.gov
Table 1: Natural Distribution of Common Purine Alkaloids
| Purine Alkaloid | Chemical Name | Primary Natural Sources |
| Caffeine | 1,3,7-Trimethylxanthine | Coffea species (coffee beans), Camellia sinensis (tea leaves), Paullinia cupana (guarana) |
| Theobromine | 3,7-Dimethylxanthine | Theobroma cacao (cocoa beans), Camellia irrawadiensis, Ilex paraguariensis (maté) |
| Theophylline | 1,3-Dimethylxanthine | Theobroma cacao (cocoa beans, in small amounts), Camellia sinensis (tea leaves, in small amounts) |
| Theacrine | 1,3,7,9-Tetramethyluric acid | Camellia assamica var. kucha (Kucha tea) |
De Novo Biosynthesis of Purine Nucleotides and their Intermediates
All purine alkaloids originate from the fundamental purine nucleotide pool within the cell. The primary pathway for producing these essential building blocks from simple precursors is known as de novo purine biosynthesis. frontiersin.orgmicrobenotes.com This evolutionarily conserved process occurs in the cytosol of cells and builds the purine ring structure step-by-step upon a ribose-5-phosphate (B1218738) foundation. news-medical.net
The pathway begins with the activation of ribose-5-phosphate to form 5-phosphoribosyl-1-pyrophosphate (PRPP). news-medical.netyoutube.com Through a series of ten subsequent enzymatic reactions that utilize amino acids (glycine, glutamine, aspartate), one-carbon units from tetrahydrofolate (THF), and carbon dioxide, the first purine nucleotide, inosine (B1671953) 5′-monophosphate (IMP), is synthesized. frontiersin.orgmicrobenotes.comnih.gov IMP serves as a crucial branch point, as it is the direct precursor for the synthesis of the two primary purine ribonucleotides: adenosine (B11128) 5′-monophosphate (AMP) and guanosine (B1672433) 5′-monophosphate (GMP). frontiersin.orgnews-medical.net The purine skeleton from these nucleotides, particularly through their catabolic intermediate xanthosine (B1684192), provides the scaffold for purine alkaloids. researchgate.netroyalsocietypublishing.org
Table 2: Key Enzymes in De Novo Purine Nucleotide Biosynthesis
| Enzyme | Function in Pathway |
| Ribose-phosphate pyrophosphokinase (PRPS) | Activates ribose-5-phosphate to PRPP. news-medical.net |
| Amidophosphoribosyltransferase (PPAT) | Catalyzes the committed step, converting PRPP to 5-phosphoribosylamine. news-medical.net |
| GART (Trifunctional Enzyme) | Catalyzes steps 2, 3, and 5 of the pathway to IMP. nih.gov |
| ATIC (Bifunctional Enzyme) | Catalyzes the final two steps in the conversion to IMP. nih.gov |
| IMP Dehydrogenase (IMPDH) | Catalyzes the conversion of IMP to xanthosine monophosphate (XMP), leading to GMP. youtube.comfiveable.me |
| Adenylosuccinate Synthetase (ADSS) | Catalyzes the first step in the conversion of IMP to AMP. microbenotes.com |
Enzymatic Methylation and Demethylation in Purine Alkaloid Metabolism
The structural diversity of purine alkaloids arises primarily from enzymatic methylation. In plants, the biosynthesis of common alkaloids like caffeine is a multi-step process involving a series of N-methyltransferase (NMT) enzymes that transfer methyl groups from the donor molecule S-adenosyl-L-methionine (SAM). researchgate.netroyalsocietypublishing.org
The main biosynthetic pathway to caffeine is generally accepted as a four-step sequence: researchgate.net
Xanthosine → 7-methylxanthosine (B1261978) : Catalyzed by a xanthosine methyltransferase.
7-methylxanthosine → 7-methylxanthine : Catalyzed by an N-methylnucleosidase.
7-methylxanthine → Theobromine (3,7-dimethylxanthine) : Catalyzed by a caffeine synthase (also known as theobromine synthase). researchgate.netnih.gov
Theobromine → Caffeine (1,3,7-trimethylxanthine) : Also catalyzed by a caffeine synthase. researchgate.netnih.gov
The enzymes involved, particularly caffeine synthase, can exhibit broad substrate specificity, leading to minor alternative pathways in some species. researchgate.net
Conversely, demethylation is a key part of the catabolism of these alkaloids. In humans, caffeine is metabolized in the liver primarily by the cytochrome P450 enzyme system, with the CYP1A2 isozyme playing a major role. researchgate.net This process involves the removal of methyl groups to produce dimethylxanthines (like theophylline and theobromine) and monomethylxanthines. researchgate.net In plants, the conversion of caffeine to theophylline is considered a rate-limiting step in its breakdown. oup.com
Table 3: Key N-Methyltransferases in Purine Alkaloid Biosynthesis
| Enzyme | Abbreviation | Catalytic Reaction |
| 7-methylxanthosine synthase | 7mXS | Xanthosine → 7-methylxanthosine researchgate.net |
| Theobromine synthase | TS | 7-methylxanthine → Theobromine researchgate.net |
| Caffeine synthase | CS | Theobromine → Caffeine researchgate.net |
| Theacrine synthase | TCS | 1,3,7-trimethyluric acid → Theacrine nih.gov |
Catabolic Pathways of Purine Derivatives in Biological Systems
Purine catabolism is the process by which purine nucleotides are degraded. In most animals, the end product of this pathway is uric acid, which is subsequently excreted. fiveable.mebiochemden.com The pathway begins with the dephosphorylation of purine nucleotides (like AMP and GMP) into their corresponding nucleosides (adenosine, guanosine) by nucleotidases. biochemden.com
These nucleosides are then further processed. Adenosine is converted to inosine by adenosine deaminase, while guanosine is acted upon by purine nucleoside phosphorylase (PNP) to release the free base, guanine (B1146940). fiveable.mebiochemden.com Guanine is then deaminated to form xanthine (B1682287). Inosine is also converted by PNP to its base, hypoxanthine (B114508). The enzyme xanthine oxidase plays a central role, catalyzing the oxidation of hypoxanthine to xanthine and then xanthine to uric acid. fiveable.me
The catabolism of purine alkaloids often merges with this general pathway. For example, in some plants, caffeine is slowly metabolized to theophylline, which is then converted to 3-methylxanthine. maxapress.comoup.com This compound is subsequently demethylated to xanthine, which can then enter the conventional purine degradation pathway to be broken down into CO2 and NH3. maxapress.comoup.com In many mammals, uric acid can be further metabolized to allantoin (B1664786), and in other organisms, it is broken down even further to urea (B33335) and glyoxylate. fiveable.mebiochemden.com
Table 4: Key Enzymes in Purine Catabolism
| Enzyme | Function in Pathway |
| 5'-Nucleotidase | Removes the phosphate (B84403) group from nucleotides to form nucleosides. fiveable.me |
| Adenosine Deaminase (ADA) | Converts adenosine to inosine. fiveable.me |
| Purine Nucleoside Phosphorylase (PNP) | Cleaves nucleosides (inosine, guanosine) to release the purine base. biochemden.com |
| Guanine Deaminase | Converts guanine to xanthine. fiveable.me |
| Xanthine Oxidase (XO) | Oxidizes hypoxanthine to xanthine, and xanthine to uric acid. fiveable.me |
| Urate Oxidase (Uricase) | Degrades uric acid to allantoin (absent in humans and other primates). biochemden.com |
Applications in Chemical Biology and Advanced Materials Science Non Clinical
Development as Chemical Probes for Biological Research
While specific research on 1,3-Dimethyl-2,3,6,7-tetrahydro-1H-purine as a chemical probe is not extensively documented, the broader class of purine (B94841) derivatives is widely recognized for its utility in creating these essential research tools. mdpi.com Chemical probes are small molecules that can be used to study biological systems, and the purine scaffold is a common feature in many such molecules. mdpi.comyoutube.com The development of these probes often involves modifying a core structure, such as a tetrahydropteridin scaffold, to achieve high selectivity for a specific biological target. nih.gov
The process of "scaffold hopping" can be employed to discover novel chemical probes, where a known active scaffold is replaced with a different one to improve properties like potency and selectivity. nih.gov The 1,3-dimethyl-tetrahydropurine framework could serve as a novel scaffold in such endeavors. By attaching various functional groups, this core can be elaborated into a library of compounds for screening against biological targets. For instance, the introduction of reactive electrophilic groups can transform the scaffold into a tool for activity-based protein profiling, allowing for the covalent labeling of specific proteins in complex biological systems. youtube.com
Key characteristics for a successful chemical probe include high affinity and selectivity for its target. The development of probes based on a 2-phenylquinoxaline (B188063) backbone for imaging Tau tangles in Alzheimer's disease highlights the importance of scaffold modification to enhance these properties. researchgate.net Similarly, the this compound scaffold offers multiple sites for chemical modification, providing a pathway to optimize binding affinity and selectivity for a desired biological target.
Utilization as Building Blocks in Supramolecular Chemistry and Crystal Engineering
The purine ring system is a fundamental building block in supramolecular chemistry due to its inherent ability to form specific and directional hydrogen bonds. rsc.org This property is famously exploited in the structure of DNA, where purine bases pair with pyrimidines. Supramolecular chemistry leverages these non-covalent interactions to construct large, well-ordered assemblies from smaller molecular components. nih.gov
Guanosine (B1672433) derivatives, which are a type of purine, are particularly well-studied for their ability to self-assemble into complex supramolecular structures. rsc.org The partially saturated nature of this compound, combined with its nitrogen atoms, provides potential hydrogen bond donors and acceptors, making it a candidate for the design of novel supramolecular architectures. In crystal engineering, the predictable nature of these hydrogen bonding interactions can be used to design and synthesize crystalline materials with specific network topologies.
The formation of supramolecular gels is another area where purine-like scaffolds can be utilized. These gels are formed through the crosslinking of molecules via non-covalent interactions, trapping a large amount of solvent. The specific stereochemistry and functional groups on the 1,3-dimethyl-tetrahydropurine scaffold could be tailored to control the self-assembly process and the resulting material properties.
Role in the Synthesis of Complex Natural Products and Analogues
Heterocyclic scaffolds, including those with tetrahydropyran (B127337) and tetrahydrofuran (B95107) rings, are prevalent in a vast array of biologically active natural products. nih.govresearchgate.netnih.gov The synthesis of these complex molecules often relies on the development of efficient methods to construct these core ring systems. The this compound structure can be considered a valuable starting point for the synthesis of novel analogues of natural products.
The purine scaffold itself is a key component of many natural products and their synthetic derivatives, which exhibit a wide range of biological activities. rsc.org Synthetic chemists can utilize the 1,3-dimethyl-tetrahydropurine core and modify it through various chemical reactions to create libraries of new compounds. These compounds can then be screened for interesting biological properties. For example, acyclovir, an antiviral drug, is a purine nucleoside analogue that inhibits viral replication. mdpi.com The development of new purine analogues remains an active area of research for discovering new therapeutic agents.
The synthesis of preQ1 analogues, which are derivatives of 7-deazapurine, for covalent attachment to RNA demonstrates how modifying the purine core can lead to molecules with specific functionalities. nih.gov Similarly, the this compound scaffold could be functionalized to create analogues with unique properties for various research applications.
Exploration in Catalyst Design and Development (if applicable to purine derivatives)
While the direct use of purine derivatives as catalysts is not a widely explored area, the synthesis of purine-containing molecules often involves catalysis. For instance, copper-catalyzed reactions have been developed for the synthesis of purine-fused heterocycles. researchgate.net This indicates the importance of catalysis in manipulating the purine scaffold.
Furthermore, the broader field of organic synthesis has seen the development of catalysts for the production of various heterocyclic compounds, including pyran and pyrimidine (B1678525) derivatives. researchgate.netresearchgate.net The principles used in the design of these catalysts could potentially be applied to develop new catalytic systems for the selective functionalization of the this compound core. The development of such catalysts would be highly valuable for efficiently creating diverse libraries of purine derivatives for various applications.
Design and Synthesis of Covalent Base-Pair Analogues for Biochemical Studies
The purine structure is fundamental to the genetic code, and the design of synthetic purine analogues is a key area of research in chemical biology. These analogues can be used to probe the structure and function of DNA and RNA, and to develop new therapeutic strategies. The synthesis of purine nucleoside analogues that can form stable triplex DNA structures highlights the potential for creating modified nucleic acids with novel properties. rsc.org
The development of an all-purine base-pairing system is another exciting area of research, which challenges the conventional Watson-Crick pairing model. researchgate.net The this compound scaffold, with its unique pattern of methylation and saturation, could be incorporated into oligonucleotides to study the effects of these modifications on nucleic acid structure and stability.
Furthermore, the synthesis of purine analogues that can be covalently incorporated into nucleic acids is of significant interest. nih.gov These covalent analogues can be used to trap and study interactions between nucleic acids and other molecules, such as proteins. The this compound core could be functionalized with reactive groups to enable its use as a building block for such covalent base-pair analogues. The enzymes involved in purine and pyrimidine metabolism are also important targets for antimetabolites used in cancer therapy, and the design of new analogues is an ongoing effort. nih.gov
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 1,3-Dimethyl-2,3,6,7-tetrahydro-1H-purine derivatives?
- Answer: A common approach involves alkylation at the 7-position of the purine ring using haloesters (e.g., ethyl 4-bromobutyrate) in refluxing acetone with potassium carbonate (K₂CO₃) and a phase-transfer catalyst like benzyltriethylammonium chloride (TEBA). Protective group strategies are critical to prevent side reactions at reactive sites like the 8-position. Subsequent hydrolysis or functionalization (e.g., hydrazide formation) can yield target derivatives .
Q. How can crystallographic data refine the structural determination of these derivatives?
- Answer: Use the SHELX software suite (e.g., SHELXS97 for structure solution and SHELXL97 for refinement) to process X-ray diffraction data. Key parameters include:
- Space group determination : For example, tetragonal P4₂ for derivatives like 7-(1,3-dioxolan-2-ylmethyl)-1,3-dimethyl-2,6-dioxo-tetrahydro-1H-purine .
- H-atom placement : Positions inferred from geometric constraints and difference Fourier maps .
- Validation : R-factor convergence (<0.1) and electron density maps ensure accuracy .
Q. What analytical techniques confirm the molecular structure of synthesized derivatives?
- Answer:
- NMR : Assigns proton environments (e.g., methyl groups at δ ~3.2–3.5 ppm) and confirms substitution patterns.
- X-ray crystallography : Resolves bond lengths (e.g., C=O at ~1.21 Å) and dihedral angles to validate stereochemistry .
- HRMS : Verifies molecular ion peaks (e.g., [M+H]⁺ for C₁₁H₁₅N₄O₄ derivatives) .
Advanced Research Questions
Q. How do halogen substituents (e.g., bromine, chlorine) influence biological activity in these derivatives?
- Answer: Halogenation at the 8-position (e.g., 8-bromo or 8-chloro analogs) enhances adenosine receptor (A₁/A₂A) binding affinity by introducing steric and electronic effects. For example:
- 8-Bromo derivatives : Show 2–3-fold higher binding affinity compared to non-halogenated analogs due to increased hydrophobic interactions .
- 8-Chlorotheophylline : Exhibits improved PDE4B inhibition (IC₅₀ ~0.8 µM) by stabilizing enzyme-inhibitor interactions .
Q. What in vitro assays evaluate PDE inhibition activity of these compounds?
- Answer:
- PDE4B/7A Inhibition Assay : Use tritium-labeled cAMP and scintillation proximity assays (SPA) to measure inhibitor potency. Example protocol:
Incubate purified PDE4B with test compound (1–100 µM range).
Quantify residual cAMP via SPA beads.
Calculate IC₅₀ values using non-linear regression (e.g., GraphPad Prism) .
Q. How can computational modeling predict adenosine receptor binding modes?
- Answer:
- Docking Studies : Use AutoDock Vina to simulate ligand-receptor interactions. Key steps:
Retrieve A₂A receptor structure (PDB ID: 3EML).
Optimize ligand geometry (DFT/B3LYP/6-31G*).
Analyze binding poses for hydrogen bonds (e.g., purine N7 with Thr88) and π-π stacking (e.g., benzene rings with Phe168) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes .
Q. What challenges arise in purifying ester-functionalized derivatives?
- Answer:
- Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to separate esters from hydrolyzed byproducts.
- Solubility Issues : Derivatives like ethyl [(purinyl)sulfanyl]acetate require polar aprotic solvents (e.g., DMF) during column loading .
- Stability : Monitor pH (neutral conditions) to prevent ester hydrolysis during purification .
Contradictions and Considerations
- Synthetic Routes : and describe conflicting alkylation conditions (refluxing acetone vs. 2-methoxyethanol). Optimal conditions depend on the haloester’s reactivity and steric hindrance .
- Receptor Selectivity : While bromo derivatives favor A₁ receptors (), chloro analogs may preferentially target A₂A subtypes (), necessitating tailored assay designs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
